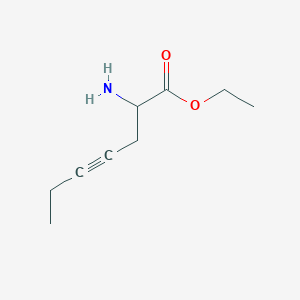
Ethyl 2-aminohept-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-aminohept-4-ynoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of heptynoic acid, featuring an amino group at the second carbon and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminohept-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of an enolate ion derived from a heptynoic acid ester. This reaction typically uses an alkyl halide as the alkylating agent under basic conditions . Another method involves the coupling of an aminoheptynoic acid derivative with an ethyl ester group through esterification reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production facility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminohept-4-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted aminoheptynoates .
Scientific Research Applications
Ethyl 2-aminohept-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-aminohept-4-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 2-aminohept-4-ynoate can be compared with other similar compounds, such as:
Ethyl 4-aminohept-2-ynoate: This compound has a similar structure but differs in the position of the amino group.
Ethyl 2-aminohex-4-ynoate: This compound has one less carbon in the chain, affecting its chemical properties and reactivity.
Biological Activity
Ethyl 2-aminohept-4-ynoate is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃N₁O₂
- CAS Number : 922146-48-3
- Structural Characteristics : this compound features an alkyne functional group, an amino group, and an ester group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and nucleic acids, while the ester group may undergo hydrolysis to release biologically active metabolites. These interactions can modulate several biochemical pathways, including enzyme activity and metabolic processes.
Enzyme Interactions
Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes. Its structural features allow it to participate in various enzymatic reactions, potentially influencing metabolic pathways related to amino acid metabolism and biosynthesis.
Research Findings
Several studies have investigated the biological implications of this compound:
- Synthesis and Biological Evaluation : this compound has been synthesized as part of larger compounds aimed at evaluating their biological efficacy against specific targets such as enzymes involved in metabolic disorders. The compound is often used as a building block in the synthesis of more complex molecules .
-
Case Study on Enzyme Inhibition : In a recent study, this compound was tested for its inhibitory effects on specific aminopeptidases. The IC₅₀ values were determined using alanine release assays, demonstrating significant inhibition at micromolar concentrations .
Compound IC₅₀ (µM) This compound 14 ± 4.3 - Impact on Metabolic Pathways : Further investigations revealed that this compound could influence pathways related to inflammation and cellular stress responses, indicating its potential utility in therapeutic applications .
Applications in Research
This compound is utilized in various scientific research applications:
Properties
CAS No. |
922146-48-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-aminohept-4-ynoate |
InChI |
InChI=1S/C9H15NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-4,7,10H2,1-2H3 |
InChI Key |
NZHKRCAFAYHRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















